ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate
Description
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a carbamate derivative featuring a phenyl group and a 2-oxocyclohexyl moiety linked to a carbamate backbone. This compound has garnered attention in biocatalysis and stereoselective synthesis, particularly as a bioanalog of insect juvenile hormones. Evidence from bioreduction studies using Saccharomyces cerevisiae strains highlights its role in producing chiral alcohols with high enantiomeric purity (>99% ee) . Its structure combines aromatic and cyclic ketone groups, enabling unique intermolecular interactions, such as C–O···π bonds in crystal lattices .
Properties
IUPAC Name |
ethyl N-[(2-oxocyclohexyl)-phenylmethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)17-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18/h3-5,8-9,13,15H,2,6-7,10-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECQZGWBFNSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyclohexanone derivative and a phenylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl carbamates .
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.
2. Pharmaceutical Development
The compound's unique structure contributes to its potential as a precursor for drug development. It can be modified to enhance biological activity, leading to new therapeutic agents.
Biological Applications
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways. For instance, similar compounds have shown effectiveness against cyclooxygenase enzymes involved in inflammation.
| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Comments |
|---|---|---|---|
| Indomethacin | 0.02 | 0.01 | Potent inhibitor with anti-inflammatory properties |
| This compound | TBD | TBD | Potential for selective inhibition pending further study |
2. Antibacterial Activity
There is evidence that derivatives of this compound exhibit antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain analogues could inhibit biofilm formation, which is crucial for bacterial virulence.
Case Studies
Case Study 1: Analgesic Properties
A study focusing on the analgesic effects of derivatives of this compound found that modifications could enhance pain relief while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for developing new analgesics based on this scaffold.
Case Study 2: Metabolic Pathways
Research into the metabolic pathways influenced by this compound revealed insights into hydroxylation processes, indicating its potential utility in understanding drug metabolism and detoxification mechanisms across various organisms.
Mechanism of Action
The mechanism of action of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Structural Features
The compound’s structural uniqueness lies in its 2-oxocyclohexyl and phenyl substituents. Below is a comparison with closely related carbamates from the Cambridge Structural Database (CSD):
Key Observations :
- XUHTUR21 substitutes the phenyl ring with a methyl group at the ortho position but lacks the ketone functionality in the cyclohexane ring.
- EYACIQ22 features a para-methylphenyl group and a cyclohexanone ring, sharing the ketone moiety but differing in phenyl substitution patterns.
Crystallographic Insights
- The compound exhibits C–O···π interactions (3.612 Å) with inversion-symmetric phenyl rings, stabilizing its crystal structure .
- In contrast, 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () adopts a disordered cyclohexene ring with distinct puckering parameters (Q = 0.427–0.651 Å) and N–H···O hydrogen bonds, forming 1D chains .
Comparison with Other Carbamates
- Vinyl Carbamate: Synthesized via dehydrogenation of ethyl carbamate, exhibiting higher carcinogenicity (10–50× potency) due to metabolic activation to electrophilic intermediates .
- Fenoxycarb: A pesticidal carbamate with a phenoxyphenoxyethyl chain, emphasizing substituent effects on bioactivity .
Toxicity Comparison
- Ethyl Carbamate: Weak carcinogen; induces lung adenomas in mice via metabolic activation .
- Vinyl Carbamate: Potent carcinogen and mutagen; forms DNA adducts more efficiently due to direct reactivity .
- Target Compound: No direct toxicity data, but its bioanalog role suggests specialized biological interactions rather than broad toxicity .
Physicochemical Properties
Biological Activity
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.
Overview of the Compound
This compound is a carbamate derivative that has been studied for its potential therapeutic effects. The compound's structure includes a cyclohexyl moiety and a phenyl group, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low to moderate inhibitory concentrations (IC50 values), suggesting its potential as an antibacterial agent .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit protein kinase activity, which is pivotal in regulating cellular processes such as proliferation and apoptosis. By modulating these pathways, the compound may contribute to cancer treatment strategies .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity.
- Receptor Binding : The phenyl and cyclohexyl groups enhance the compound's binding affinity to various receptors, influencing signal transduction pathways critical for cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50 Range (µM) | References |
|---|---|---|---|
| Antimicrobial | MRSA | 15.7 - 30 | |
| Anticancer | Protein Kinase Inhibition | Varies by target | |
| Enzyme Inhibition | Various Enzymes | Specific to enzyme |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate precursors under controlled conditions. Common methods include:
- Reagents : Sodium hydride or potassium carbonate as bases.
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions : Elevated temperatures to ensure complete reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
